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Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676 Get Quote

In the world of fine chemicals and natural products, distinguishing between closely related

isomers is a critical analytical challenge. This guide provides a comparative spectroscopic

analysis of 1-isopropenyl-4-methoxybenzene and its common isomers: (E)-anethole (trans-

anethole), estragole, and 4-isopropylanisole. For researchers, scientists, and professionals in

drug development, understanding the subtle yet significant differences in their spectral

fingerprints is paramount for quality control, reaction monitoring, and structural elucidation.

At a Glance: Structural Differences
The four compounds share the same molecular formula, C₁₀H₁₂O for 1-isopropenyl-4-
methoxybenzene, anethole, and estragole, and C₁₀H₁₄O for 4-isopropylanisole, but differ in

the structure of the C3 side chain attached to the 4-methoxyphenyl group. These structural

variations give rise to distinct spectroscopic signatures.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for each isomer, providing a basis

for their differentiation.

¹H NMR Spectroscopy Data
Solvent: CDCl₃
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Compound
Aromatic
Protons (δ,
ppm)

Olefinic/Side
Chain Protons
(δ, ppm)

Methoxy
Protons (δ,
ppm)

Methyl
Protons (δ,
ppm)

1-Isopropenyl-4-

methoxybenzene

~7.38 (d, 2H),

~6.88 (d, 2H)

~5.32 (s, 1H),

~5.01 (s, 1H)
~3.82 (s, 3H) ~2.12 (s, 3H)

(E)-Anethole
~7.26 (d, 2H),

~6.87 (d, 2H)

~6.37 (dq, 1H),

~6.10 (dt, 1H)
~3.80 (s, 3H) ~1.85 (d, 3H)

Estragole
~7.12 (d, 2H),

~6.84 (d, 2H)

~5.95 (m, 1H),

~5.07 (m, 2H),

~3.32 (d, 2H)

~3.79 (s, 3H) -

4-

Isopropylanisole

~7.12 (d, 2H),

~6.83 (d, 2H)
~2.87 (sept, 1H) ~3.78 (s, 3H) ~1.22 (d, 6H)

¹³C NMR Spectroscopy Data
Solvent: CDCl₃

Compound
Aromatic
Carbons (δ,
ppm)

Olefinic/Side
Chain Carbons
(δ, ppm)

Methoxy
Carbon (δ,
ppm)

Methyl
Carbons (δ,
ppm)

1-Isopropenyl-4-

methoxybenzene

~159.0, ~134.0,

~127.0, ~113.5
~142.0, ~112.0 ~55.2 ~22.0

(E)-Anethole[1]
~158.7, ~130.4,

~129.8, ~113.8
~130.8, ~125.0 ~55.2 ~18.3

Estragole
~158.5, ~137.8,

~130.0, ~113.7
~115.5, ~39.5 ~55.2 -

4-

Isopropylanisole[

2]

~157.8, ~146.8,

~126.8, ~113.6
~33.2 ~55.1 ~24.1

Infrared (IR) Spectroscopy Data
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Compound
C=C Stretch
(Aromatic)
(cm⁻¹)

C=C Stretch
(Alkenyl)
(cm⁻¹)

C-O Stretch
(Aryl Ether)
(cm⁻¹)

=C-H Out-of-
Plane Bending
(cm⁻¹)

1-Isopropenyl-4-

methoxybenzene

[3]

~1605, 1510 ~1630 ~1245, 1035 ~890

(E)-Anethole[4] ~1610, 1512 ~1650 (weak) ~1247, 1037 ~965 (trans)

Estragole ~1612, 1512 ~1640 ~1246, 1038 ~995, 915 (vinyl)

4-

Isopropylanisole[

2]

~1610, 1512 - ~1245, 1038 -

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1-Isopropenyl-4-

methoxybenzene[3]
148 133, 117, 105, 91, 77

(E)-Anethole[4][5] 148 133, 117, 105, 91, 77

Estragole 148 133, 117, 105, 91, 77

4-Isopropylanisole[2] 150 135, 107, 91, 77

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the neat liquid sample was dissolved in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz or 400 MHz

spectrometer. A sufficient number of scans were co-added to obtain a good signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 75 MHz or 100 MHz, respectively. Proton-decoupled spectra were obtained to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Data Acquisition: The spectrum was recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean salt plates was taken and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample was prepared in a volatile solvent such

as dichloromethane or hexane.

Chromatographic Separation: A small volume (typically 1 µL) of the solution was injected into

a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven

temperature was programmed to ramp from a low initial temperature to a final higher

temperature to ensure separation of components. Helium was used as the carrier gas.

Mass Spectrometry: The eluent from the GC column was introduced into a mass

spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum was

recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.

Workflow for Spectroscopic Isomer Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

isomers.
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Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

toolkit for the unambiguous differentiation of 1-isopropenyl-4-methoxybenzene and its

isomers. While mass spectrometry is useful for determining the molecular weight, ¹H NMR and

IR spectroscopy are particularly instrumental in distinguishing these isomers based on the

unique signals arising from the different arrangements of their side chains. By careful analysis

of the data presented, researchers can confidently identify each of these closely related

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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